4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid 4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16467051
InChI: InChI=1S/C12H11NO3S/c1-7-13-10(11(17-7)12(14)15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol

4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid

CAS No.:

Cat. No.: VC16467051

Molecular Formula: C12H11NO3S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid -

Specification

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
IUPAC Name 4-(2-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C12H11NO3S/c1-7-13-10(11(17-7)12(14)15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15)
Standard InChI Key JZGNREXUIQZCAC-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is 4-(2-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol . The thiazole core (a five-membered ring containing sulfur at position 1 and nitrogen at position 3) is substituted with:

  • A methyl group at position 2,

  • A 2-methoxyphenyl group at position 4,

  • A carboxylic acid at position 5 .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₂H₁₁NO₃S
Molecular weight249.29 g/mol
Melting point236–241°C (analog data)
CAS registry number54001-16-0 (structural analog)

Stereoelectronic Properties

The electron-withdrawing carboxylic acid and methoxy groups influence the thiazole ring’s electronic distribution. The methoxy group’s ortho-substitution on the phenyl ring introduces steric hindrance, potentially affecting reactivity and intermolecular interactions . Computational models of analogous compounds suggest a planar thiazole ring with dihedral angles of ~15° between the phenyl and thiazole planes .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 4-(2-methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid is documented, methodologies for analogous thiazolecarboxylates provide a template. A patent describing ethyl 4-methyl-2-(4-isobutoxy-3-cyanophenyl)-5-thiazolecarboxylate synthesis (a Febuxostat precursor) outlines a multi-step process :

  • Cyclization: Thiobenzamide derivatives react with α-halo ketones to form the thiazole core.

  • Alkylation: Introduction of alkoxy groups via nucleophilic substitution (e.g., using isobutyl bromide).

  • Functional Group Interconversion: Nitrile reduction or hydrolysis to carboxylic acids .

Table 2: Representative Reaction Conditions from Patent Literature

StepReagents/ConditionsYield
Thiobenzamide cyclization2-Chloroacetoacetate, DMF, 80°C90%
AlkylationIsobutyl bromide, K₂CO₃, DMF73.2%
Nitrile hydrolysisHCl, acetone, 50°C61.5%

Purification and Characterization

Purification typically involves solvent recrystallization (e.g., methanol or ethyl acetate) and column chromatography. Analytical HPLC of related compounds achieves >99% purity, with melting points consistent with crystalline stability .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from analogs:

  • Lipophilicity: LogP ~2.1 (estimated via fragment-based methods), indicating moderate hydrophobicity.

  • Aqueous solubility: <1 mg/mL at 25°C due to the carboxylic acid and aromatic groups .

  • Thermal stability: Stable up to 200°C, with decomposition observed above 240°C .

Spectroscopic Data

  • IR spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxy group).

  • NMR (¹H): Key signals include δ 2.6 (s, 3H, thiazole-CH₃), δ 3.9 (s, 3H, OCH₃), and δ 8.1–7.3 (m, 4H, aromatic) .

Pharmacological and Industrial Applications

Medicinal Chemistry

Thiazolecarboxylic acids are privileged scaffolds in drug design. For example:

  • Febuxostat: A xanthine oxidase inhibitor for gout treatment, featuring a 4-isobutoxy-3-cyanophenyl thiazolecarboxylate structure .

  • Antimicrobial agents: Thiazole derivatives exhibit activity against Gram-positive bacteria via membrane disruption .

The methoxy and carboxylic acid groups in 4-(2-methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid may enhance target binding through hydrogen bonding and π-π interactions.

Industrial Uses

  • Agrochemicals: Thiazole derivatives serve as herbicides and fungicides.

  • Coordination chemistry: Carboxylic acid moieties enable metal chelation for catalytic applications .

SupplierPurityQuantityPrice (USD)
Sigma-Aldrich97%1 g174
Alfa Aesar97%5 g336

Regulatory Considerations

No specific regulations govern the compound, but analogous thiazoles require hazardous material labeling due to potential irritant properties .

Future Research Directions

  • Synthetic optimization: Developing catalytic, asymmetric routes to enantiomerically pure forms.

  • Biological screening: Evaluating anticancer and anti-inflammatory activity in vitro.

  • Computational modeling: Predicting ADMET profiles to guide drug development.

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